Jesaconitine

Description

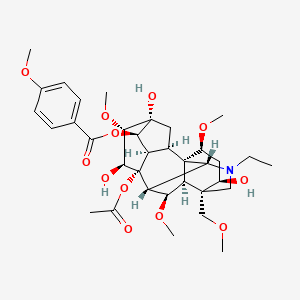

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49NO12/c1-8-36-15-32(16-42-3)21(38)13-22(44-5)34-20-14-33(41)29(47-31(40)18-9-11-19(43-4)12-10-18)23(20)35(48-17(2)37,28(39)30(33)46-7)24(27(34)36)25(45-6)26(32)34/h9-12,20-30,38-39,41H,8,13-16H2,1-7H3/t20-,21-,22+,23-,24+,25+,26-,27-,28+,29-,30+,32+,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTJNQWIXFSPLC-DMCHUPBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=C(C=C7)OC)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=C(C=C7)OC)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16298-90-1 | |

| Record name | Jesaconitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JESACONITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AR7G4VMN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin, Discovery, and Toxicological Profile of Jesaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jesaconitine is a C19-diterpenoid alkaloid, a member of the highly toxic family of Aconitum alkaloids. Found in various species of the Aconitum genus (Ranunculaceae), it is a potent cardiotoxin and neurotoxin. Its discovery and structural elucidation in the mid-20th century marked a significant step in understanding the chemistry of these complex natural products. The primary mechanism of toxicity involves the high-affinity binding to site 2 of voltage-gated sodium channels, causing their persistent activation. This disruption of normal ion flux leads to membrane depolarization, inducing life-threatening cardiac arrhythmias and neurological symptoms. This technical guide provides a comprehensive overview of the origin, discovery, and characterization of jesaconitine, including quantitative toxicological data, experimental methodologies, and a detailed examination of its molecular mechanism of action.

Origin and Discovery

Jesaconitine is a naturally occurring alkaloid isolated from the roots and tubers of various plants belonging to the genus Aconitum, commonly known as monkshood or wolfsbane. Species such as Aconitum japonicum subsp. subcuneatum are known to contain high concentrations of this toxin. These plants are native to mountainous regions of the Northern Hemisphere and have a long history in traditional medicine, particularly in Asia, for their analgesic and anti-inflammatory properties, despite their extreme toxicity.

The structural elucidation of jesaconitine was accomplished in the late 1960s. Key research by L. H. Keith and S. W. Pelletier, published in 1967 and 1968, detailed the complex hexacyclic ring system and the elaborate oxygenated functional groups that characterize this aconitine-type alkaloid.[1][2] Their work, involving chemical degradation and pyrolysis studies, was fundamental in establishing the precise molecular architecture of jesaconitine.[2]

Physicochemical and Toxicological Data

The toxicity of jesaconitine is potent, with lethal effects observed at sub-milligram per kilogram doses. The available quantitative data is summarized below.

Table 1: Physicochemical Properties of Jesaconitine

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₄₉NO₁₂ | [3] |

| Molecular Weight | 675.8 g/mol | [3] |

| CAS Number | 16298-90-1 | [4] |

| Appearance | Crystalline solid | - |

| Melting Point | 153 °C | [4] |

Table 2: Acute Toxicity Data for Jesaconitine

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD₅₀ | Mouse | Intravenous (i.v.) | 0.23 mg/kg | [5] |

Table 3: Spectroscopic Data (¹³C NMR) for Aconitine-Type Alkaloids

The ¹³C NMR chemical shifts are crucial for the structural identification of diterpenoid alkaloids. The assignments for jesaconitine can be inferred from the comprehensive data available for closely related analogues like aconitine and mesaconitine. The data below is representative of the aconitine skeleton, with shifts reported in ppm relative to TMS.

| Carbon Position | Aconitine (ppm) | Mesaconitine (ppm) | Characteristic Features for Jesaconitine | Reference(s) |

| C-1 | 85.1 | 85.2 | α-OCH₃ group | [6][7] |

| C-2 | 43.1 | 43.1 | [6][7] | |

| C-3 | 72.1 | 72.0 | α-OH group | [6][7] |

| C-4 | 39.1 | 39.1 | [6][7] | |

| C-5 | 49.0 | 49.0 | [6][7] | |

| C-6 | 82.6 | 82.7 | α-OCH₃ group | [6][7] |

| C-7 | 45.1 | 45.1 | [6][7] | |

| C-8 | 91.9 | 92.0 | Acetoxy group attachment | [6][7] |

| C-9 | 47.9 | 47.9 | [6][7] | |

| C-10 | 40.7 | 40.7 | [6][7] | |

| C-11 | 50.2 | 50.2 | [6][7] | |

| C-12 | 35.8 | 35.8 | [6][7] | |

| C-13 | 74.8 | 74.8 | β-OH group | [6][7] |

| C-14 | 79.1 | 79.1 | Anisoyl (jesaconitine) or Benzoyl (aconitine) ester attachment | [6][7] |

| C-15 | 80.5 | 80.5 | β-OH group | [6][7] |

| C-16 | 90.6 | 90.7 | β-OCH₃ group | [6][7] |

| C-17 | 61.4 | 61.4 | [6][7] | |

| N-CH₂-CH₃ | 48.9 | - | N-ethyl group | [6][7] |

| N-CH₃ | - | 42.4 | N-methyl group (mesaconitine) | [6][7] |

| C=O (Anisoyl) | ~166.0 | - | Ester carbonyl of p-methoxybenzoate | [6] |

| C=O (Acetyl) | 172.2 | 172.2 | Ester carbonyl of acetate | [6] |

Experimental Protocols

Generalized Protocol for Isolation and Purification

The following is a representative methodology for the extraction and isolation of jesaconitine from Aconitum root material, based on established alkaloid extraction techniques.[3][8]

Objective: To extract and purify jesaconitine from dried and powdered Aconitum roots.

Materials:

-

Dried, powdered Aconitum root tubers

-

Diethyl ether

-

Ammonia solution (e.g., 25%)

-

Methanol

-

Ethyl acetate

-

Neutral alumina (for column chromatography)

-

Silica gel 60 F₂₅₄ plates (for TLC)

-

Rotary evaporator, chromatographic columns, standard laboratory glassware

Procedure:

-

Alkalinization and Extraction: a. Macerate 1 kg of powdered Aconitum root material with a solution of diethyl ether containing a small percentage of ammonia solution. The alkaline conditions convert alkaloid salts into their free base form, which is soluble in organic solvents. b. Perform exhaustive extraction by repeating the process 3-4 times with fresh ammoniacal ether. c. Combine the ether extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract. d. Further extract the marc with methanol (3x) to ensure the extraction of all alkaloids.

-

Solvent Partitioning and Purification: a. Combine the crude ether and methanol extracts. b. Evaporate the solvent completely to obtain a dry residue. c. Dissolve the residue in a minimal amount of acidified water (e.g., 2% sulfuric acid) and filter to remove non-alkaloidal material. d. Make the acidic aqueous solution alkaline with ammonia solution and extract the liberated free bases with chloroform or ethyl acetate.

-

Chromatographic Separation: a. Concentrate the organic extract to dryness. b. Prepare a chromatography column packed with neutral alumina. c. Dissolve the crude alkaloid mixture in a minimal volume of the initial eluting solvent and load it onto the column. d. Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing polarity. A common system is a gradient of ethyl acetate in hexane, followed by methanol in ethyl acetate (e.g., 7:3 ethyl acetate-methanol). e. Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC), visualizing spots under UV light or with Dragendorff's reagent.

-

Final Purification: a. Combine fractions containing the compound with the Rƒ value corresponding to jesaconitine. b. Concentrate the combined fractions. c. Recrystallize the solid from a suitable solvent system (e.g., ethanol-ether) to obtain pure jesaconitine.

-

Characterization: a. Confirm the identity and purity of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for Analysis by LC-MS/MS

Objective: To quantify jesaconitine in biological samples (e.g., serum).

Methodology: Based on established methods for aconitine alkaloid detection.[4]

-

Sample Preparation (QuEChERS method): a. To 100 µL of serum, add an internal standard (e.g., diazepam-d5). b. Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., acetonitrile). c. Add a salt mixture to induce phase separation. d. Centrifuge the sample and collect the upper organic layer.

-

LC-MS/MS Analysis: a. Liquid Chromatography: Use a C18 reverse-phase column. Elute with a gradient of mobile phases, such as water with formic acid (A) and acetonitrile with formic acid (B). b. Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for jesaconitine. c. Monitored Transition: For jesaconitine, the precursor ion is m/z 676.25, and a characteristic product ion is m/z 135.15.[4]

-

Quantification: a. Generate a calibration curve using certified standards of jesaconitine. b. Calculate the concentration in the sample by comparing its peak area ratio (analyte/internal standard) to the calibration curve.

Mechanism of Action and Signaling Pathways

The severe toxicity of jesaconitine is primarily mediated by its effect on voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.

-

Binding to Voltage-Gated Sodium Channels: Jesaconitine, like other aconitine-type alkaloids, binds with high affinity to neurotoxin binding site 2 on the α-subunit of the VGSC.[9] This binding occurs when the channel is in its open state.

-

Inhibition of Channel Inactivation: The binding of jesaconitine prevents the channel from undergoing normal, rapid inactivation. This results in a persistent influx of sodium ions (Na⁺) into the cell.

-

Cellular Depolarization: The sustained Na⁺ current leads to a prolonged depolarization of the cell membrane, making the cell hyperexcitable and refractory to normal physiological stimuli.

-

Calcium Overload and Arrhythmogenesis: In cardiomyocytes, the persistent depolarization and Na⁺ influx disrupt the normal function of the Na⁺/Ca²⁺ exchanger (NCX). This leads to an increase in intracellular calcium concentration ([Ca²⁺]i), a condition known as calcium overload.[10] Elevated intracellular calcium can induce delayed afterdepolarizations (DADs), which are aberrant depolarizations that can trigger fatal ventricular arrhythmias, such as torsade de pointes.[5][10]

Conclusion

Jesaconitine remains a molecule of significant interest due to its extreme toxicity and complex chemical structure. Its discovery was a landmark in natural product chemistry, and its well-defined mechanism of action on voltage-gated sodium channels makes it a valuable pharmacological tool for studying ion channel function. For drug development professionals, understanding the potent cardiotoxicity and neurotoxicity of jesaconitine is critical, especially when evaluating herbal medicines or investigating novel analgesics derived from natural sources. The methodologies and data presented in this guide provide a foundational resource for the continued study of this formidable Aconitum alkaloid.

References

- 1. The structure of jesaconitine - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Jesaconitine monitoring in a case of severe aconitum poisoning with torsade de pointes treated via extracorporeal membrane oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]

- 6. ekwan.github.io [ekwan.github.io]

- 7. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enigmatic Modulator: A Technical Guide to the Mechanism of Action of Jesaconitine on Ion Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jesaconitine, a C19-diterpenoid alkaloid isolated from plants of the Aconitum species, is a potent cardiotoxin and neurotoxin. Like other aconitine alkaloids, its primary mechanism of action involves the modulation of voltage-gated ion channels, leading to significant disruption of cellular excitability. This technical guide provides a comprehensive overview of the current understanding of jesaconitine's effects on ion channels, drawing upon the broader knowledge of the aconitine alkaloid family due to the limited specific research on jesaconitine itself. This document summarizes available quantitative data for related compounds, outlines detailed experimental protocols for investigating its ion channel activity, and presents visual representations of the pertinent signaling pathways and experimental workflows.

Introduction: The Aconitine Alkaloid Family

Aconitine alkaloids, including aconitine, mesaconitine, hypaconitine, and jesaconitine, are notorious for their toxicity, which has been recognized for centuries.[1] These compounds are of significant interest to researchers due to their potent and specific interactions with ion channels, making them valuable tools for studying channel function and potential templates for novel therapeutics. The primary molecular target of this class of alkaloids is the voltage-gated sodium channel (Nav).[1][2]

Primary Target: Voltage-Gated Sodium Channels (Nav)

The principal mechanism of toxicity of aconitine alkaloids stems from their action on Nav channels.[1] These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Mechanism of Action

Jesaconitine, like its close relative aconitine, is a potent activator of voltage-gated sodium channels. It binds to a specific receptor site on the α-subunit of the channel, known as neurotoxin binding site 2.[2] This binding has several key consequences:

-

Persistent Activation: Jesaconitine binding causes the sodium channel to open at the resting membrane potential and inhibits its inactivation.[2] This leads to a persistent influx of Na+ ions into the cell.

-

Hyperpolarizing Shift: The voltage-dependence of channel activation is shifted to more negative (hyperpolarized) potentials.[3] This means that a smaller depolarization is required to open the channel, increasing cellular excitability.

-

Disrupted Repolarization: The continuous influx of positive charge prevents the cell from properly repolarizing after an action potential, leading to a state of prolonged depolarization.

This persistent activation of sodium channels is the underlying cause of the cardiotoxic and neurotoxic effects observed in jesaconitine poisoning, including arrhythmias and paralysis.

Quantitative Data for Aconitine Alkaloids on Nav Channels

| Alkaloid | Nav Subtype | Effect | IC50 / Concentration | Cell Type | Reference |

| Lappaconitine | Nav1.7 | Inhibition | 27.67 µmol/L | HEK293 | [4] |

| Aconitine | Not specified | Decrease in population spike | 10-100 nM | Rat hippocampal slices | [5] |

| Aconitine | Not specified | Shift in m-affinity curve | 1 µmol/L | Mouse ventricular myocardium | [6] |

| Veratridine | Not specified | Depolarization | 5 x 10-5 mol/l | Frog skeletal muscle | [7] |

Secondary Targets: Potassium (K+) and Calcium (Ca2+) Channels

While the primary focus of aconitine alkaloid research has been on sodium channels, there is emerging evidence that these compounds can also modulate other ion channels, which may contribute to their overall pharmacological and toxicological profile.

Potassium Channels

Studies on aconitine have demonstrated that it can block certain types of voltage-gated potassium channels, which are critical for the repolarization phase of the action potential.

-

HERG (hERG) Channels: Aconitine has been shown to block HERG channels in a voltage- and time-dependent manner, consistent with an open-channel blockade.[8]

-

Kv1.5 Channels: Aconitine also inhibits Kv1.5 channels in a voltage-, time-, and frequency-dependent manner, suggesting preferential binding to the open state of the channel.[8]

The blockade of these potassium channels, in conjunction with the persistent activation of sodium channels, would further prolong the action potential duration and contribute to the pro-arrhythmic effects of these alkaloids.

Calcium Channels

The effect of aconitine alkaloids on calcium channels is more complex and appears to be multifaceted.

-

L-type Calcium Channels (LTCCs): One study on aconitine in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) found that it markedly reduced L-type calcium channel currents.[9] This inhibition of LTCCs was suggested to play a significant role in the pro-arrhythmic action of aconitine in human cardiomyocytes.[9]

-

Intracellular Calcium Increase: In contrast, another aconitine alkaloid, mesaconitine, has been shown to increase the intracellular calcium concentration ([Ca2+]i) in endothelial cells by promoting the influx of Ca2+ from the extracellular space.[10] Aconitine itself has been reported to cause Ca2+ overload in rat ventricular myocytes.[11]

This apparent contradiction suggests that the effects on calcium homeostasis may be cell-type specific or dependent on the specific alkaloid and its concentration.

Quantitative Data for Aconitine on K+ and Ca2+ Channels

| Alkaloid | Ion Channel | Effect | IC50 | Cell Type | Reference |

| Aconitine | HERG | Blockade | 1.801 µM | Xenopus laevis oocytes | [8] |

| Aconitine | Kv1.5 | Blockade | 0.796 µM | Xenopus laevis oocytes | [8] |

| Aconitine | L-type Ca2+ | Reduction of current | 0.3 - 3.0 µM (Concentration Range) | hiPSC-CMs | [9] |

Experimental Protocols

Investigating the mechanism of action of jesaconitine on ion channels requires specialized electrophysiological techniques. The whole-cell patch-clamp technique is the gold standard for this type of research.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane while controlling the membrane voltage.

Objective: To characterize the effects of jesaconitine on voltage-gated sodium, potassium, and calcium currents in a suitable cell line (e.g., HEK293 cells stably expressing the channel of interest, or primary cultured neurons/cardiomyocytes).

Materials:

-

Cell Culture: HEK293 cells stably expressing the desired ion channel subtype (e.g., Nav1.5, Kv1.5, Cav1.2), or primary cells.

-

External Solution (for Na+ currents): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (for Na+ currents): (in mM) 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

Jesaconitine Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.

-

Patch-Clamp Rig: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).

-

Borosilicate Glass Capillaries: For pulling micropipettes.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -80 mV for Na+ channels).

-

-

Data Acquisition:

-

Apply a series of voltage steps to elicit ionic currents (e.g., for Na+ channels, step from -80 mV to various potentials between -60 mV and +60 mV).

-

Record baseline currents in the absence of jesaconitine.

-

Perfuse the cell with the external solution containing the desired concentration of jesaconitine and record the currents again.

-

Perform a washout with the control external solution to check for reversibility.

-

-

Data Analysis:

-

Measure the peak current amplitude, activation and inactivation kinetics, and voltage-dependence of activation and inactivation.

-

Construct dose-response curves to determine the IC50 or EC50 of jesaconitine.

-

Signaling Pathways and Visualizations

The interaction of jesaconitine with ion channels initiates a cascade of intracellular events. The following diagrams, generated using Graphviz, illustrate these pathways and the experimental workflow.

Caption: Jesaconitine's primary mechanism on Nav channels.

Caption: Potential secondary targets of jesaconitine.

Caption: Workflow for whole-cell patch-clamp experiments.

Conclusion and Future Directions

Jesaconitine's primary mechanism of action is the potent activation of voltage-gated sodium channels, leading to cellular hyperexcitability and toxicity. While its effects on potassium and calcium channels are less characterized, evidence from related aconitine alkaloids suggests that these channels may also be important secondary targets. The lack of specific quantitative data for jesaconitine highlights a significant gap in the literature. Future research should focus on detailed electrophysiological studies to determine the precise affinity, kinetics, and voltage-dependence of jesaconitine's interaction with various ion channel subtypes. Such studies will not only enhance our understanding of its toxicology but also unlock its potential as a pharmacological tool and a lead compound for the development of novel ion channel modulators.

References

- 1. Jesaconitine monitoring in a case of severe aconitum poisoning with torsade de pointes treated via extracorporeal membrane oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gating and selectivity of aconitine-modified sodium channels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interaction of the structurally related aconitum alkaloids, aconitine and 6-benzyolheteratisine, in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Properties of aconitine-modified sodium channels in single cells of mouse ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different actions of aconitine and veratrum alkaloids on frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aconitine blocks HERG and Kv1.5 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile and Bioactivities of Jesaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jesaconitine, a C19-diterpenoid alkaloid predominantly found in plants of the Aconitum species, exhibits a complex pharmacological profile characterized by potent analgesic and anti-inflammatory properties, alongside significant cardiotoxicity and neurotoxicity. This technical guide provides a comprehensive overview of the current scientific understanding of jesaconitine, focusing on its bioactivities, mechanisms of action, and pharmacokinetic profile. Detailed experimental protocols for key bioactivity assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

Aconitum alkaloids, including jesaconitine, have a long history of use in traditional medicine for treating pain and inflammation. However, their narrow therapeutic window, primarily due to their high toxicity, has limited their clinical application. Jesaconitine, a principal alkaloid in several Aconitum species, is a subject of ongoing research to unravel its therapeutic potential while mitigating its adverse effects. This document aims to consolidate the existing knowledge on jesaconitine to support further research and drug development endeavors.

Pharmacological Profile

Analgesic Activity

Jesaconitine demonstrates significant dose-dependent analgesic effects. The analgesic potency of jesaconitine is comparable to or even greater than some of its structural analogs.[1] The substituents at the C3 and C8 positions of the jesaconitine molecule play a crucial role in its analgesic activity and toxicity, with modifications at these sites altering the therapeutic index.[1]

Anti-inflammatory Activity

Aconitum alkaloids, as a group, have marked suppressive effects on various models of inflammation. They have been shown to inhibit carrageenan-induced paw edema, reduce the exudate and proliferation of granulation tissue, and decrease leukocyte migration. While specific quantitative data for jesaconitine's anti-inflammatory activity is not extensively reported in the reviewed literature, the general anti-inflammatory properties of aconitines suggest a similar potential for jesaconitine.

Cardiotoxicity

The primary concern with jesaconitine and other aconitine-type alkaloids is their profound cardiotoxicity. These compounds are known to induce various types of arrhythmias, including ventricular tachycardia and fibrillation, which can be fatal.[2] The cardiotoxic effects are a direct consequence of their mechanism of action on voltage-gated sodium channels in the myocardium.

Mechanism of Action

Interaction with Voltage-Gated Sodium Channels

The primary molecular target of jesaconitine is the voltage-gated sodium channel (VGSC). By binding to site 2 of the α-subunit of these channels, jesaconitine causes a persistent activation of the channel, leading to a continuous influx of sodium ions. This disrupts the normal repolarization of excitable membranes in neurons and cardiomyocytes, leading to sustained depolarization and hyperexcitability, which manifests as neurotoxicity and cardiotoxicity.

Modulation of the Central Noradrenergic System for Analgesia

The analgesic effects of aconitine alkaloids, including likely jesaconitine, are mediated through the central nervous system, specifically by modulating the descending noradrenergic inhibitory pathway. This involves the activation of noradrenergic neurons in the locus coeruleus, leading to the release of norepinephrine in the spinal cord. Norepinephrine then acts on α2-adrenergic receptors on spinal neurons, inhibiting the transmission of pain signals to the brain.

Quantitative Bioactivity and Toxicity Data

Quantitative data for jesaconitine and its derivatives are crucial for understanding its structure-activity relationships and therapeutic potential.

| Compound | Test | Species | Route | Value | Unit |

| Jesaconitine | Analgesia (Writhing) | Mouse | - | Potent | - |

| 3-O-Acetyljesaconitine | Analgesia (Writhing) | Mouse | - | Lower potency than Jesaconitine | - |

| 3-O-Anisoyljesaconitine | Analgesia (Writhing) | Mouse | - | Lower potency than Jesaconitine | - |

| 3-Deoxyjesaconitine | Analgesia (Writhing) | Mouse | - | Lower potency than Jesaconitine | - |

| Jesaconitine | Acute Toxicity | Mouse | - | Higher toxicity | - |

| 3-O-Acetyljesaconitine | Acute Toxicity | Mouse | - | Lower toxicity than Jesaconitine | - |

| 3-O-Anisoyljesaconitine | Acute Toxicity | Mouse | - | Lower toxicity than Jesaconitine | - |

| 3-Deoxyjesaconitine | Acute Toxicity | Mouse | - | Lower toxicity than Jesaconitine | - |

Note: Specific ED50 and LD50 values for jesaconitine were not consistently available in the reviewed literature. The table reflects the relative potencies and toxicities as described in a study by Baba et al. (1991).[1]

Pharmacokinetic Profile

The pharmacokinetic properties of jesaconitine are essential for determining appropriate dosing and understanding its duration of action and potential for accumulation.

| Parameter | Species | Value | Unit |

| Half-life (t1/2) | Human | 5.8 - 15.4 | hours |

| Mean Residence Time (MRT) | Human | 11.5 - 17.2 | hours |

| Area Under the Curve (AUC) | Human | 6.9 - 26.1 | ng·h/mL |

Data from a study on aconite poisoning cases where jesaconitine was the main alkaloid detected.

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesia

This method is used to induce visceral pain and assess the efficacy of peripherally acting analgesics.

Procedure:

-

Male ICR mice (23 ± 3 g) are used.

-

Jesaconitine is administered orally at the desired doses to test groups, with a vehicle control group receiving saline.

-

After a set pre-treatment time (e.g., 60 minutes), 0.5% acetic acid solution is injected intraperitoneally at a volume of 20 mL/kg.

-

Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 5 to 10 minutes).

-

The percentage of inhibition of writhing is calculated for each test group compared to the control group.

Hot Plate Test for Analgesia

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

Procedure:

-

Mice are placed individually on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

The latency to a nociceptive response (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.

-

Animals are treated with jesaconitine or a vehicle control.

-

The latency to the nociceptive response is measured again at predetermined time points after drug administration.

-

An increase in the latency period compared to the control group indicates an analgesic effect.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a standard model for evaluating acute inflammation.

Procedure:

-

The initial paw volume of rats is measured using a plethysmometer.

-

Animals are treated with jesaconitine or a vehicle control.

-

After a set pre-treatment time, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Determination of Jesaconitine in Biological Samples by LC-MS/MS

This method allows for the sensitive and specific quantification of jesaconitine in plasma or whole blood.

Instrumentation:

-

Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

Column: A suitable reversed-phase column (e.g., Shodex ODP2 HP-4B or C18)

Sample Preparation:

-

To a plasma or whole blood sample, an internal standard (e.g., dextromethorphan) is added.

-

Proteins are precipitated using an organic solvent (e.g., methanol or acetonitrile).

-

The sample is centrifuged, and the supernatant is collected.

-

The supernatant may be further purified using solid-phase extraction (SPE).

-

The final extract is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for jesaconitine and the internal standard.

Conclusion

Jesaconitine possesses a dual pharmacological nature, exhibiting potent analgesic properties while being constrained by severe cardiotoxicity. Its mechanism of analgesia via the descending noradrenergic system presents a promising avenue for the development of novel pain therapeutics. However, a thorough understanding of its toxicological profile and the development of strategies to mitigate its adverse effects are paramount. This technical guide provides a foundational resource for researchers to navigate the complexities of jesaconitine pharmacology and to guide future investigations aimed at harnessing its therapeutic potential safely and effectively. Further research is warranted to establish a more comprehensive quantitative profile of jesaconitine's bioactivities and to explore derivatization strategies to improve its therapeutic index.

References

Toxicology and Safety Assessment of Jesaconitine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jesaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum genus, is a potent neurotoxin and cardiotoxin. Like other aconitine-type alkaloids, its toxicity presents a significant concern, particularly in the context of traditional medicine where Aconitum species are sometimes used. This technical guide provides a comprehensive overview of the toxicology and safety assessment of jesaconitine, summarizing key quantitative data, detailing experimental protocols, and visualizing associated molecular pathways to support research and drug development efforts.

Quantitative Toxicological Data

The toxicity of jesaconitine has been quantified through various studies, primarily in animal models. The following tables summarize the available data on its lethal dosage and toxicokinetics.

Table 1: Acute Lethal Toxicity of Jesaconitine

| Route of Administration | Test Species | LD50 (mg/kg) | Citation |

| Subcutaneous | Mice | 0.23 | [1] |

Table 2: Toxicokinetic Parameters of Jesaconitine in Humans (from Aconite Poisoning Cases)

| Case | Half-life (t1/2) (h) | Area Under the Curve (AUC) (ng·h/mL) | Mean Residence Time (MRT) (h) |

| Case 1 | 15.4 | - | - |

| Case 2 | 5.8 | - | 12.8 |

| Case 4 | 6.5 | 6.9 | 17.2 |

| Case 5 | 8.2 | 26.1 | 11.5 |

Data extracted from case reports of aconite poisoning where jesaconitine was a major detected alkaloid[4]. Note that these values are from poisoning incidents and may vary significantly based on individual factors.

Mechanism of Toxicity

The primary mechanism of jesaconitine's toxicity lies in its interaction with voltage-gated sodium channels (VGSCs) in excitable membranes of tissues like the myocardium, nerves, and muscles[5].

By binding to site 2 of the α-subunit of these channels, jesaconitine causes a persistent activation, leading to an influx of sodium ions. This disrupts the normal electrochemical gradient, causing prolonged depolarization of the cell membrane. The consequences of this action are most pronounced in the cardiovascular and central nervous systems.

Cardiotoxicity

The persistent activation of sodium channels in cardiomyocytes leads to a cascade of events culminating in severe cardiac arrhythmias. The initial sodium influx promotes a secondary influx of calcium ions through the sodium-calcium exchanger, leading to intracellular calcium overload[6][7][8]. This calcium dysregulation is a key driver of aconitine-induced cardiotoxicity, contributing to arrhythmias and apoptosis. Furthermore, aconitine has been shown to activate the NLRP3 inflammasome and associated signaling pathways, leading to myocardial injury.

Neurotoxicity

In the nervous system, the continuous depolarization of neurons leads to a range of symptoms from paresthesia to convulsions and, ultimately, respiratory paralysis. Studies on aconitine have shown that it can induce neuronal apoptosis through mechanisms involving mitochondrial dysfunction and the activation of apoptotic pathways[3][9]. Excitotoxicity, triggered by an excessive release of excitatory amino acids like glutamate, also plays a role in aconitine-induced neurotoxicity[9][10].

Signaling Pathways

The toxic effects of jesaconitine and related aconitine alkaloids are mediated by complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular events in jesaconitine-induced cardiotoxicity and neurotoxicity.

Jesaconitine-Induced Cardiotoxicity Signaling Pathway

Caption: Jesaconitine-induced cardiotoxicity pathway.

Jesaconitine-Induced Neurotoxicity and Apoptosis Signaling Pathway

Caption: Jesaconitine-induced neurotoxicity and apoptosis pathway.

Experimental Protocols for Safety Assessment

Standardized protocols are essential for the reliable assessment of jesaconitine's toxicity. The following sections outline methodologies for key in vivo and in vitro assays.

Acute Oral Toxicity Study in Mice (Adapted from OECD Guideline 425)

This protocol provides a framework for determining the acute oral toxicity of jesaconitine.

1. Animals:

-

Healthy, young adult mice (e.g., BALB/c or CD-1 strain), typically 8-12 weeks old.

-

Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Access to food and water is provided ad libitum, except for a brief fasting period before dosing.

2. Dose Preparation:

-

Jesaconitine is dissolved in a suitable vehicle (e.g., saline, distilled water with a small amount of non-toxic solubilizing agent if necessary).

-

The concentration is adjusted to deliver the desired dose in a volume that is appropriate for the size of the animal (typically not exceeding 10 mL/kg).

3. Experimental Procedure:

-

Fasting: Animals are fasted overnight (food, but not water) prior to dosing.

-

Dosing: A single dose of jesaconitine is administered by oral gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior), and body weight changes.

-

Observation Period: Intensive observation is conducted for the first few hours post-dosing, with regular observations continuing for at least 14 days.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

4. Data Analysis:

-

The LD50 is calculated using appropriate statistical methods, such as the Probit or Logit method.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Culture:

-

Adherent or suspension cell lines (e.g., H9c2 cardiomyocytes, PC12 neuronal cells) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

2. Experimental Setup:

-

Cells are seeded into 96-well plates at a predetermined optimal density and allowed to attach overnight (for adherent cells).

-

A series of dilutions of jesaconitine are prepared in the culture medium.

3. Treatment:

-

The culture medium is replaced with medium containing various concentrations of jesaconitine.

-

Control wells receive medium with the vehicle only.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

4. MTT Assay Procedure:

-

Following the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well and the plates are incubated for an additional 2-4 hours at 37°C.

-

During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

The medium is then removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

-

Cell viability is expressed as a percentage of the control.

-

The IC50 value (the concentration of jesaconitine that inhibits cell viability by 50%) is calculated by plotting a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the safety assessment of a compound like jesaconitine, from initial in vitro screening to in vivo studies.

References

- 1. Jesaconitine monitoring in a case of severe aconitum poisoning with torsade de pointes treated via extracorporeal membrane oxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of aconitine mediated neuronal apoptosis induced by mitochondrial calcium overload caused by MCU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. Inhibitory effects of lappaconitine on the neuronal isoforms of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aconitine induces cardiotoxicity through regulation of calcium signaling pathway in zebrafish embryos and in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aconitine-induced Ca2+ overload causes arrhythmia and triggers apoptosis through p38 MAPK signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

"jesaconitine literature review for analgesic effects"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jesaconitine, a C19-diterpenoid alkaloid found in plants of the Aconitum species, has garnered interest for its potential pharmacological activities, including its analgesic effects. Like other aconitine-type alkaloids, jesaconitine's biological activity is attributed to its complex chemical structure. This technical guide provides a comprehensive review of the existing literature on the analgesic properties of jesaconitine, with a focus on quantitative data, experimental methodologies, and the putative signaling pathways involved in its mode of action. Due to the limited availability of data specifically on jesaconitine, this review also incorporates information from closely related aconitine alkaloids to provide a broader context for its potential analgesic profile.

Quantitative Data on Analgesic Effects

Direct quantitative data, such as the median effective dose (ED50), for the analgesic effects of jesaconitine is not extensively available in the current scientific literature. However, studies on jesaconitine and its derivatives indicate a dose-dependent analgesic action[1]. The potency of jesaconitine has been reported to be greater than its pyro-derivatives[2].

To provide a comparative framework, the following tables summarize the analgesic activity of the closely related compound, aconitine, in various preclinical pain models. It is important to note that these values are for aconitine and may not be directly extrapolated to jesaconitine, but they offer valuable insight into the potential analgesic efficacy of this class of alkaloids.

Table 1: Analgesic Activity of Aconitine in the Hot Plate Test in Mice [3][4]

| Treatment | Dose (mg/kg) | Pain Threshold Improvement Rate (%) |

| Aconitine | 0.3 | 17.12 |

| Aconitine | 0.9 | 20.27 |

| Aspirin (Reference) | 200 | 19.21 |

Table 2: Analgesic Activity of Aconitine in the Acetic Acid-Induced Writhing Test in Mice [4]

| Treatment | Dose (mg/kg) | Inhibition Rate (%) |

| Aconitine | 0.3 | 68 |

| Aconitine | 0.9 | 76 |

| Aspirin (Reference) | 200 | 75 |

Table 3: Analgesic Activity of Aconitine in the Formalin-Induced Nociception Assay in Mice (1 hour post-administration) [4]

| Treatment | Dose (mg/kg) | Inhibition Rate of Licking Time (%) - Phase I | Inhibition Rate of Licking Time (%) - Phase II |

| Aconitine | 0.3 | 33.23 | 36.08 |

| Aconitine | 0.9 | 20.25 | 32.48 |

| Aspirin (Reference) | 200 | - | 48.82 |

Table 4: Analgesic Activity of Aconitine in the Complete Freund's Adjuvant (CFA) Induced Nociception Assay in Mice [4]

| Treatment | Dose (mg/kg) | Pain Threshold Improvement Rate (%) |

| Aconitine | 0.3 | 131.33 |

| Aspirin (Reference) | 200 | 152.03 |

Experimental Protocols

Detailed experimental protocols for assessing the analgesic effects of jesaconitine are not explicitly described in the literature. However, based on studies of aconitine and other related alkaloids, the following standard preclinical pain models are commonly employed.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripherally acting analgesics.

-

Animals: Male mice are typically used.

-

Procedure:

-

Animals are randomly divided into control, reference, and test groups.

-

The test compound (jesaconitine), vehicle (control), or a reference drug (e.g., aspirin) is administered, usually intraperitoneally (i.p.) or orally (p.o.).

-

After a set pre-treatment time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v) is injected i.p. to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

-

The number of writhes is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

-

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Hot Plate Test

This method assesses the central analgesic activity of a compound.

-

Animals: Mice or rats are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Procedure:

-

The baseline reaction time (latency) of each animal to a thermal stimulus (e.g., licking a hind paw or jumping) is determined before drug administration. A cut-off time is set to prevent tissue damage.

-

The test compound, vehicle, or a reference drug (e.g., morphine) is administered.

-

The reaction time is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

-

Data Analysis: The increase in pain threshold (analgesic effect) is determined by comparing the post-treatment latencies with the baseline latencies.

Formalin Test

This model allows for the assessment of both neurogenic (early phase) and inflammatory (late phase) pain.

-

Animals: Mice or rats are commonly used.

-

Procedure:

-

The test compound, vehicle, or a reference drug is administered prior to the formalin injection.

-

A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of a hind paw.

-

The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

-

Data Analysis: The total time spent licking or biting in each phase is compared between the treated and control groups.

Signaling Pathways

The precise signaling pathways underlying the analgesic effects of jesaconitine have not been fully elucidated. However, research on the structurally similar alkaloid, mesaconitine, suggests a mechanism that does not involve the opioid receptor system[5]. Instead, the analgesic action of mesaconitine is closely linked to the central catecholaminergic system, particularly the noradrenergic system[5]. It is plausible that jesaconitine shares a similar mechanism of action.

The following diagram illustrates a hypothetical signaling pathway for the analgesic effect of jesaconitine, based on the available data for mesaconitine. It is important to emphasize that this is a proposed pathway and requires experimental validation for jesaconitine.

Caption: Hypothetical signaling pathway for jesaconitine-induced analgesia.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of the analgesic potential of a compound like jesaconitine.

Caption: Preclinical workflow for analgesic drug discovery.

Conclusion

The available evidence suggests that jesaconitine possesses analgesic properties, likely acting through a central mechanism involving the noradrenergic system. However, a significant knowledge gap exists regarding its specific quantitative efficacy (ED50 values) in different pain models and the detailed molecular signaling pathways involved in its action. Further research is warranted to fully characterize the analgesic profile of jesaconitine, including comprehensive dose-response studies, evaluation in various pain models (acute, inflammatory, and neuropathic), and in-depth mechanistic studies to elucidate its precise mode of action. Such studies are crucial for determining the therapeutic potential of jesaconitine as a novel analgesic agent. The high toxicity associated with aconitine alkaloids also necessitates careful toxicological evaluation of jesaconitine to assess its therapeutic index.

References

- 1. Studies on the constituents of Aconitum species. XII. Syntheses of jesaconitine derivatives and their analgesic and toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of analgesic action of mesaconitine. I. Relationship between analgesic effect and central monoamines or opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Bioactive Compounds from Aconitum Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich reservoir of structurally complex and pharmacologically potent diterpenoid alkaloids. These compounds, particularly C19-diterpenoid alkaloids like aconitine, mesaconitine, and hypaconitine, have garnered significant interest in drug discovery and development for their analgesic, anti-inflammatory, and cardiotonic properties. However, their inherent toxicity necessitates precise and efficient extraction and purification methodologies. This technical guide provides a comprehensive overview of the natural sources of these bioactive compounds within various Aconitum species and details the prevalent methods for their extraction. A comparative analysis of different extraction techniques is presented, supported by quantitative data on alkaloid yields. Furthermore, this guide outlines detailed experimental protocols for key extraction methods and illustrates the primary signaling pathways modulated by Aconitum alkaloids, offering a valuable resource for researchers in the field.

Natural Sources of Bioactive Compounds in Aconitum Species

The primary bioactive constituents of Aconitum species are diterpenoid alkaloids, which are classified based on their carbon skeleton into C18, C19, and C20 types. The most abundant and pharmacologically significant are the C19-diterpenoid alkaloids, which include highly toxic diester-diterpenoid alkaloids (DDAs) such as aconitine, mesaconitine, and hypaconitine, as well as their less toxic monoester-diterpenoid alkaloid (MDAs) derivatives like benzoylaconine, benzoylmesaconine, and benzoylhypaconine.[1][2]

The distribution and concentration of these alkaloids vary significantly depending on the Aconitum species, the part of the plant (roots and tubers being the most concentrated), geographical location, and harvesting time.[3] Several species are particularly noteworthy for their high alkaloid content and are frequently studied for medicinal purposes.

Table 1: Major Bioactive Diterpenoid Alkaloids in Selected Aconitum Species

| Aconitum Species | Major Alkaloids | Plant Part | Reference(s) |

| Aconitum carmichaeli (Fuzi) | Aconitine, Mesaconitine, Hypaconitine, Neoline, Fuziline | Lateral Roots | [4][5] |

| Aconitum kusnezoffii (Caowu) | Aconitine, Mesaconitine, Hypaconitine | Roots | [6][7] |

| Aconitum napellus | Aconitine | Whole Plant | [8] |

| Aconitum coreanum | Guanfu base A, Guanfu base G, Guanfu base I | Roots | [9][10] |

| Aconitum chasmanthum | Aconitine, Indaconitine, Chasmaconitine | Roots | [11][12] |

| Aconitum sinomontanum | Lappaconitine | Roots | [13][14] |

| Aconitum szechenyianum | Aconitine | Not Specified | [11] |

| Aconitum pendulum | Aconitine | Not Specified | [11] |

Extraction Methodologies for Aconitum Alkaloids

The extraction of alkaloids from Aconitum species is a critical step that influences the yield and purity of the final product. Various methods have been developed, ranging from traditional solvent-based techniques to more modern, efficiency-enhancing approaches. The choice of method depends on factors such as the desired scale of extraction, the specific alkaloids of interest, and the available laboratory equipment.

Conventional Extraction Methods

2.1.1. Maceration Maceration is a simple and cost-effective extraction method that involves soaking the powdered plant material in a solvent for an extended period with occasional agitation.[15]

2.1.2. Percolation Percolation offers a more efficient extraction compared to maceration by allowing a continuous flow of fresh solvent through the plant material packed in a column (percolator).[15]

Continuous and Advanced Extraction Methods

2.2.1. Soxhlet Extraction Soxhlet extraction is a continuous extraction method that utilizes a specialized apparatus to repeatedly wash the plant material with fresh, distilled solvent. This method is particularly effective for exhaustive extraction but can expose heat-sensitive compounds to prolonged high temperatures.[15]

2.2.2. Ultrasound-Assisted Extraction (UAE) UAE employs high-frequency sound waves to induce cavitation in the solvent, which disrupts plant cell walls and enhances mass transfer, leading to reduced extraction times and increased yields.[15][16]

Comparative Analysis of Extraction Methods

The efficiency of different extraction methods can be evaluated by comparing the yield of target alkaloids. The following tables summarize quantitative data from various studies.

Table 2: Comparison of Alkaloid Yields from Aconitum coreanum using Different Extraction Methods [9]

| Extraction Method | Guanfu base A (GFA) Yield (mg/g) | Extraction Time |

| Pulsed Electric Field (PEF) | 3.94 | < 1 min |

| Ultrasound-Assisted Extraction (UAE) | Not specified, but noted for high efficiency | 40 min |

| Heat Reflux Extraction (HRE) | Not specified | 10 h |

| Cold Maceration | Not specified | Not specified |

| Percolation | Not specified | Not specified |

Table 3: Aconitine Content in Different Aconitum Species by Various Extraction Methods [11]

| Aconitum Species | Extraction Method | Aconitine Content (µg/g) |

| Aconitum szechenyianum | Refluxed acidic alcohol | 331.7 - 1700 |

| Aconitum pendulum | Refluxed acidic alcohol | 296.3 |

| Aconitum chasmanthum | Sonication with 0.05 M HCl | 7800 - 8100 |

Table 4: Yield of Lappaconitine from Aconitum sinomontanum using Different Extraction Methods [13][14]

| Extraction Method | Lappaconitine Yield (%) |

| Microwave-assisted Ultrasonic Extraction | 1.227 |

| Microwave Extraction | 1.208 |

| Ultrasonic Extraction | 0.887 |

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the extraction of alkaloids from Aconitum species using the aforementioned methods. Researchers should adhere to strict safety protocols when handling Aconitum plant material and extracts due to their high toxicity.

General Sample Preparation

-

Drying: Dry the collected Aconitum plant material (typically roots) at 60°C in an oven to a constant weight to remove moisture.[6]

-

Pulverization: Grind the dried plant material into a fine powder using a mill.

-

Sieving: Pass the powder through a 60-mesh sieve to ensure a homogenous particle size.[6]

Maceration Protocol

-

Sample Soaking: Place a known quantity of the powdered plant material (e.g., 40 g) into a closed vessel.[6]

-

Solvent Addition: Add a suitable solvent, such as 70% methanol, at a specific solid-to-solvent ratio (e.g., 1:25 w/v, which would be 1000 mL for 40 g of sample).[6]

-

Maceration Period: Allow the mixture to stand for an extended period (e.g., 24 hours) at room temperature, with occasional agitation.[6]

-

Filtration: Filter the mixture to separate the extract from the plant residue.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the crude alkaloid extract.

Percolation Protocol

-

Percolator Packing: Place a plug of cotton or glass wool at the bottom of the percolator. Mix the powdered plant material with a small amount of the chosen solvent (e.g., 70% ethanol) to create a slurry and pack it uniformly into the percolator.

-

Solvent Addition: Add the solvent to the top of the percolator, ensuring the plant material is completely covered.

-

Maceration: Allow the material to macerate for a specified period (e.g., 24 hours) before starting the percolation.[1]

-

Percolation: Open the outlet of the percolator and allow the solvent to flow through the plant material at a controlled rate. Continuously add fresh solvent to the top to maintain a constant flow.[17]

-

Collection: Collect the percolate until the desired volume is obtained or until the eluent is nearly colorless.

-

Concentration: Concentrate the collected percolate using a rotary evaporator.

Soxhlet Extraction Protocol

-

Thimble Loading: Accurately weigh the powdered plant material (e.g., 5 g) and place it into a cellulose extraction thimble.[12]

-

Apparatus Assembly: Place the thimble in the Soxhlet extractor. Add the extraction solvent (e.g., methanol) to the round-bottom flask.[12] Assemble the Soxhlet apparatus with a condenser.

-

Extraction: Heat the solvent in the flask to its boiling point. The solvent vapor will rise, condense, and drip onto the sample in the thimble. The extraction chamber will fill with the solvent until it reaches the siphon arm, at which point the extract is siphoned back into the flask. Allow this process to run continuously for a specified duration (e.g., until exhaustion, which can be several hours).[12]

-

Solvent Recovery: After extraction, cool the apparatus and recover the solvent using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE) Protocol

-

Sample and Solvent: Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel. Add the extraction solvent (e.g., 70% methanol) at a specific solid-to-solvent ratio (e.g., 1:5 w/v).[7]

-

Sonication: Immerse the extraction vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency (e.g., 40 kHz) and power (e.g., 250 W) for a set duration (e.g., 30 minutes).[7] Maintain a constant temperature if required.

-

Filtration and Concentration: After sonication, filter the mixture and concentrate the filtrate using a rotary evaporator.

Visualization of Workflows and Signaling Pathways

General Experimental Workflow for Alkaloid Extraction and Analysis

Signaling Pathway: Aconitine and Voltage-Gated Sodium Channels

Aconitine's primary mechanism of toxicity and pharmacological action involves its interaction with voltage-gated sodium channels (VGSCs) in excitable cells like neurons and cardiomyocytes.[3][18] Aconitine binds to site 2 of the α-subunit of the VGSC, causing persistent activation by preventing the channel from closing. This leads to a constant influx of Na+ ions, resulting in membrane depolarization and subsequent downstream effects.

Signaling Pathway: Aconitum Alkaloids and Nrf2 Activation

Recent studies have shown that Aconitum alkaloids can also modulate cellular stress response pathways. Specifically, they have been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by Aconitum alkaloids, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes, including those encoding for multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP).

Conclusion

This technical guide has provided a detailed overview of the natural sources and extraction of bioactive compounds from Aconitum species, with a focus on diterpenoid alkaloids. The presented data and protocols offer a valuable resource for researchers aiming to isolate and study these potent natural products. The choice of extraction method should be carefully considered based on the specific research goals, as it significantly impacts the yield and composition of the resulting extract. Understanding the molecular mechanisms of these alkaloids, as illustrated by the signaling pathway diagrams, is crucial for both harnessing their therapeutic potential and mitigating their inherent toxicity. Further research into optimizing extraction and purification processes will be instrumental in advancing the development of safe and effective drugs derived from this important genus of medicinal plants.

References

- 1. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1935203B - Aconiti officinale extract and its preparation method - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. scielo.br [scielo.br]

- 8. ansm.sante.fr [ansm.sante.fr]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Aconitine in Synergistic, Additive and Antagonistic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ayushportal.nic.in [ayushportal.nic.in]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. healthkintai.com [healthkintai.com]

- 16. mdpi.com [mdpi.com]

- 17. philadelphia.edu.jo [philadelphia.edu.jo]

- 18. CN102920797A - Extraction and purification process for active components of kusnezoff monkshood - Google Patents [patents.google.com]

Preliminary In Vitro Studies of Jesaconitine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jesaconitine, a C19-diterpenoid alkaloid predominantly isolated from plants of the Aconitum species, belongs to a class of compounds known for their potent biological activities. Historically, Aconitum alkaloids have been utilized in traditional medicine for their analgesic and anti-inflammatory properties. However, their therapeutic application is often limited by a narrow therapeutic window and significant toxicity, primarily cardiotoxicity and neurotoxicity. This technical guide provides a comprehensive overview of the preliminary in vitro studies on jesaconitine and related aconitine alkaloids, focusing on their cytotoxic and anti-inflammatory effects, as well as their interaction with voltage-gated sodium channels. Due to the limited availability of quantitative data specifically for jesaconitine in the public domain, this guide incorporates data from closely related aconitine alkaloids to provide a broader understanding of its potential pharmacological profile, with appropriate caveats.

Cytotoxicity of Aconitine Alkaloids

The cytotoxic effects of aconitine alkaloids have been evaluated in various cancer cell lines. While specific IC50 values for jesaconitine are not widely reported, studies on the parent compound, aconitine, and its derivatives provide insights into their potential anti-proliferative activities.

Table 1: In Vitro Cytotoxicity of Aconitine Alkaloids (Representative Data)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Aconitine | HCT-8 (colon) | MTT | 15.3 | [1] |

| Aconitine | MCF-7 (breast) | MTT | 25.6 | [1] |

| Aconitine | HepG2 (liver) | MTT | 32.1 | [1] |

Disclaimer: The data presented in this table is for the parent compound aconitine and is intended to be representative of the potential cytotoxicity of this class of alkaloids. Specific IC50 values for jesaconitine may vary.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Jesaconitine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of jesaconitine from Aconitum species. The protocols are compiled based on established scientific literature and are intended to guide researchers in the isolation of this toxic alkaloid for further study and potential drug development applications.

Introduction

Jesaconitine is a highly toxic C19-diterpenoid alkaloid found in various plants of the Aconitum genus, commonly known as monkshood or wolfsbane. Due to its potent biological activity, the isolation and purification of jesaconitine are of significant interest for toxicological studies, pharmacological research, and as a starting point for the development of novel therapeutic agents. The following protocols detail a generalized procedure for the extraction and purification of jesaconitine from Aconitum plant material, typically the roots or tubers, which are known to contain the highest concentrations of this alkaloid.

Data Presentation: Quantitative Parameters for Aconitum Alkaloid Extraction

The following table summarizes quantitative data from various studies on the extraction and purification of alkaloids from Aconitum species. This data can serve as a reference for expected yields and purities.

| Parameter | Value | Species / Method | Reference |

| Crude Alkaloid Yield | 0.93% | Aconitum coreanum / Acid-Base Extraction | [1] |

| Guanfu Base A Yield from Crude Extract | 16.51% (578 mg from 3.5 g) | Aconitum coreanum / pH-Zone-Refining CCC | [1] |

| Guanfu Base A Purity | 97.2% | Aconitum coreanum / pH-Zone-Refining CCC | [1] |

| Aconitine Yield from Total Alkaloids | 25.06% (250.6 mg from 1 g) | Aconitum duclouxii / Counter-Current Chromatography | [2] |

| Aconitine Purity | 98.2% | Aconitum duclouxii / Counter-Current Chromatography | [2] |

| Guanfu base A Yield by PEF | 3.94 mg/g | Aconitum coreanum / Pulsed Electric Field Extraction | [3] |

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Total Alkaloids from Aconitum Tubers

This protocol is a widely used method for the initial extraction of total alkaloids from plant material.

Materials:

-

Dried and powdered Aconitum tubers

-

95% Ethanol

-

Hydrochloric Acid (HCl), 1% solution

-

Ammonia solution (NH₃·H₂O)

-

Petroleum Ether

-

Chloroform or Dichloromethane

-

Sodium Sulfate (anhydrous)

-

Rotary evaporator

-

pH meter or pH strips

-

Separatory funnel

-

Filter paper

Procedure:

-

Maceration and Extraction:

-

Weigh 1 kg of dried, powdered Aconitum tubers.

-

Macerate the powder in a suitable vessel with 10 L of 95% ethanol containing a small amount of acid (e.g., 10 mL of concentrated HCl) to facilitate alkaloid salt formation.

-

Perform heat reflux extraction or macerate at room temperature for 24 hours with occasional stirring. Repeat the extraction process three times to ensure exhaustive extraction.[1]

-

Combine the ethanol extracts and filter to remove solid plant material.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator until the ethanol is completely removed, yielding a thick residue.

-

-

Acid-Base Partitioning:

-

Dissolve the residue in approximately 2 L of 1% HCl solution. This will convert the alkaloids into their water-soluble hydrochloride salts.

-

Wash the acidic solution with petroleum ether (3 x 1 L) in a separatory funnel to remove non-polar compounds like fats and pigments. Discard the petroleum ether layer.

-

Carefully basify the aqueous layer to a pH of 9.5-10 with ammonia solution. This will precipitate the free alkaloids.[1]

-

Extract the basified solution with chloroform or dichloromethane (4 x 1 L). The alkaloids will move into the organic phase.

-

Combine the organic extracts and wash them with distilled water (2 x 500 mL) to remove any remaining aqueous phase.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.

-

Protocol 2: Purification of Jesaconitine using Column Chromatography

This protocol describes the separation of the crude alkaloid extract to isolate jesaconitine.

Materials:

-

Crude total alkaloid extract

-

Silica gel (100-200 mesh) or neutral alumina

-

Glass chromatography column

-

Solvents for mobile phase: Chloroform, Methanol, Ethyl Acetate

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing chamber and visualizing agent (e.g., Dragendorff's reagent or iodine vapor)

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel or neutral alumina in the initial mobile phase solvent (e.g., chloroform).

-

Pour the slurry into the chromatography column and allow it to pack uniformly.

-

-

Sample Loading:

-

Dissolve the crude alkaloid extract in a minimal amount of chloroform.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Carefully load the dried sample onto the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar solvent like chloroform and gradually increase the polarity by adding methanol or ethyl acetate. A common gradient is a step-wise increase of methanol in chloroform (e.g., 100:0, 99:1, 98:2, etc.).[4][5]

-

Collect fractions of a consistent volume using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the separation by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 9:1).

-

Visualize the spots under UV light or by spraying with Dragendorff's reagent. Alkaloids typically appear as orange or brown spots.

-

Combine the fractions containing the compound of interest (jesaconitine) based on their TLC profiles.

-

-

Final Purification and Characterization:

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

-

Further purification can be achieved using preparative High-Performance Liquid Chromatography (prep-HPLC) if necessary.[6]

-

Confirm the identity and purity of the isolated jesaconitine using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Visualizations

Experimental Workflows

References

- 1. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography [mdpi.com]

- 2. Separation and purification of five alkaloids from Aconitum duclouxii by counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. daneshyari.com [daneshyari.com]

- 5. Study on the Alkaloids in Tibetan Medicine Aconitum pendulum Busch by HPLC–MSn Combined with Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Jesaconitine in Blood by LC-MS/MS

Introduction